molecular formula C32H20N2O2 B3253129 N,N-Diphenylquinacridone CAS No. 221455-80-7

N,N-Diphenylquinacridone

Cat. No.: B3253129
CAS No.: 221455-80-7
M. Wt: 464.5 g/mol
InChI Key: HKHMXTFNINVDFI-UHFFFAOYSA-N
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Description

N,N-Diphenylquinacridone is a derivative of quinacridone, a class of organic compounds known for their vibrant colors and stability. This compound is particularly notable for its applications in organic electronics and as a pigment due to its excellent thermal and photochemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diphenylquinacridone can be synthesized through a multi-step process involving the condensation of aniline derivatives with phthalic anhydride, followed by cyclization and oxidation steps. The reaction typically requires high temperatures and the presence of catalysts such as polyphosphoric acid .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenylquinacridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinacridones, each with unique electronic and optical properties .

Mechanism of Action

The mechanism by which N,N-Diphenylquinacridone exerts its effects is primarily through its electronic structure. The compound’s planar structure allows for efficient π-π stacking, facilitating charge transport in electronic applications. In sensors, its fluorescence is quenched or enhanced in the presence of specific analytes, allowing for detection .

Comparison with Similar Compounds

  • N,N-Dimethylquinacridone
  • N,N-Dibutylquinacridone
  • Quinacridone

Comparison: N,N-Diphenylquinacridone is unique due to its phenyl substitutions, which enhance its thermal stability and electronic properties compared to its dimethyl and dibutyl counterparts. Quinacridone, the parent compound, lacks these substitutions and thus has different electronic and optical properties .

Properties

IUPAC Name

5,12-diphenylquinolino[2,3-b]acridine-7,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N2O2/c35-31-23-15-7-9-17-27(23)33(21-11-3-1-4-12-21)29-19-26-30(20-25(29)31)34(22-13-5-2-6-14-22)28-18-10-8-16-24(28)32(26)36/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHMXTFNINVDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC5=C(C=C42)C(=O)C6=CC=CC=C6N5C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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